Neihumicin

Description

Structure

3D Structure

Properties

IUPAC Name |

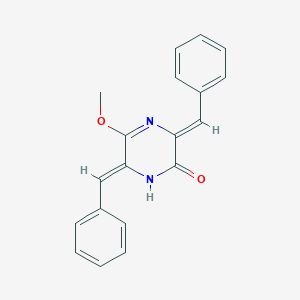

(3Z,6Z)-3,6-dibenzylidene-5-methoxypyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMSPKVRKZDILM-MCOFMCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC2=CC=CC=C2)C(=O)NC1=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC\1=N/C(=C\C2=CC=CC=C2)/C(=O)N/C1=C\C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111451-12-8 | |

| Record name | Neihumicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111451128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Neihumicin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neihumicin is a novel cytotoxic and antifungal antibiotic discovered from the soil actinomycete Micromonospora neihuensis.[1][2] First reported in 1988, this pyrazine derivative has demonstrated significant biological activity, including potent cytotoxicity against certain cancer cell lines and inhibitory effects on fungal growth.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological activities. Due to the limited publicly available information on its precise mechanism of action, a hypothetical signaling pathway is proposed based on the activities of other cytotoxic metabolites from the Micromonospora genus.

Discovery and Isolation

This compound was first isolated from the culture broth of Micromonospora neihuensis Wu, sp. nov., a new species of actinomycete identified from a soil sample.[1] The producing organism was characterized by its unique morphological and cultural characteristics. The isolation of this compound involves a multi-step process of fermentation, extraction, and purification.

Experimental Workflow for this compound Discovery and Isolation

Caption: A flowchart illustrating the key stages from the initial discovery of the producing microorganism to the isolation and characterization of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified against a human cancer cell line and a fungal species. The key data points are summarized in the table below.

| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Cytotoxicity | KB tissue culture cells | ED50 | 0.94 µg/mL | [1] |

| Antifungal Activity | Saccharomyces cerevisiae ATCC 9763 | Not Specified | Active | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the production, isolation, and biological evaluation of this compound, based on the original research publications.

Fermentation Protocol for this compound Production

-

Spore Culture Preparation: Micromonospora neihuensis is grown on tryptone-yeast extract-glucose agar plates to achieve good colony growth and sporulation.

-

Seed Culture: A loopful of spores is inoculated into a liquid seed medium (e.g., Tryptone-Yeast-Glucose broth) and incubated at 28°C with agitation for 4 days.

-

Production Culture: The seed culture is then used to inoculate a larger production medium. Optimal antibiotic production has been observed in enriched media such as yeast extract-malt extract broth (ISP-2) or tomato paste-oatmeal medium (TPO).

-

Incubation: The production culture is incubated at 25°C with agitation (200 rpm) for 6 days. Supplementation with vitamins B12 and C can enhance production.

Isolation and Purification Protocol

-

Harvesting: The culture broth is harvested, and the mycelial cake is separated from the filtrate.

-

Extraction: The mycelial cake is extracted with 90% methanol.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is further partitioned with ethyl acetate and water. The ethyl acetate layer, containing the active compound, is collected.

-

Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a solvent system such as chloroform-methanol.

-

Crystallization: The active fractions are pooled, concentrated, and this compound is crystallized from a mixture of methanol and ethanol (1:1 v/v) to yield pure crystals.

Cytotoxicity Assay Protocol (KB Cells)

-

Cell Culture: KB cells (a human oral cancer cell line) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Setup: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: A serial dilution of this compound is prepared and added to the wells. A control group receives only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or XTT assay, which measures mitochondrial activity.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The ED50 (the concentration of the drug that causes a 50% reduction in cell viability) is determined from the dose-response curve.

Antifungal Activity Assay Protocol (Saccharomyces cerevisiae)

-

Culture Preparation: Saccharomyces cerevisiae ATCC 9763 is grown in a suitable liquid medium (e.g., YM broth) to a desired cell density.

-

Agar Diffusion Assay:

-

A lawn of the yeast culture is spread evenly onto an agar plate (e.g., YM agar).

-

Sterile paper discs impregnated with known concentrations of this compound are placed on the agar surface.

-

The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity.

-

-

Broth Dilution Assay (for Minimum Inhibitory Concentration - MIC):

-

Serial dilutions of this compound are prepared in a 96-well plate containing the yeast culture in broth.

-

The plate is incubated, and the lowest concentration of this compound that visibly inhibits yeast growth is determined as the MIC.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively elucidated in the available scientific literature. However, based on its cytotoxic and antifungal properties, and by drawing parallels with other cytotoxic secondary metabolites produced by Micromonospora species, a hypothetical mechanism can be proposed.

Many cytotoxic compounds isolated from Micromonospora exert their effects by inducing oxidative stress and activating apoptotic pathways in cancer cells. It is plausible that this compound shares a similar mode of action.

Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity

Caption: A hypothetical model of this compound's cytotoxic mechanism, potentially involving the induction of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of apoptotic pathways.

Conclusion

This compound, a pyrazine-containing antibiotic from Micromonospora neihuensis, presents a promising scaffold for the development of new cytotoxic and antifungal agents. This guide has provided a comprehensive overview of its discovery, isolation, and biological characterization based on the foundational research. While the precise mechanism of action remains to be fully elucidated, the provided protocols and data serve as a valuable resource for researchers in natural product chemistry, oncology, and infectious disease to further investigate the therapeutic potential of this intriguing molecule. Future studies are warranted to explore its molecular targets and signaling pathways to unlock its full potential in drug development.

References

A Technical Guide to the Secondary Metabolites of Micromonospora neihuensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micromonospora, a genus of Gram-positive bacteria belonging to the family Micromonosporaceae, is a well-established source of structurally diverse and biologically active secondary metabolites. These compounds have garnered significant interest in the pharmaceutical industry for their potential as therapeutic agents, including antibiotics and anticancer drugs. This technical guide provides an in-depth overview of the secondary metabolites produced by a specific species, Micromonospora neihuensis, with a focus on the core requirements for drug discovery and development professionals. The information presented herein is based on a comprehensive review of the available scientific literature.

Core Secondary Metabolite Profile of Micromonospora neihuensis

Current research has primarily identified a single major secondary metabolite from Micromonospora neihuensis, a potent cytotoxic and antifungal agent named neihumicin . While the genus Micromonospora is known for its prolific production of a wide array of secondary metabolites, detailed characterization of other compounds from this particular species is not extensively documented in publicly available literature.

This compound: A Cytotoxic and Antifungal Agent

This compound is a piperazine-type alkaloid with the chemical structure (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one[1][2]. It was first isolated from the culture broth of Micromonospora neihuensis strain NH3-1, which was originally isolated from a soil sample in Nei-Hu, Taiwan[3][4].

This compound has demonstrated significant biological activities, making it a compound of interest for further investigation in drug development.

Cytotoxicity:

This compound exhibits potent cytotoxic activity against human oral epidermoid carcinoma (KB) cells. The quantitative data for its in vitro cytotoxicity is summarized in the table below.

| Compound | Cell Line | Activity Metric | Value | Reference |

| This compound | KB | ED50 | 0.94 µg/mL | [3][5] |

Antifungal Activity:

In addition to its cytotoxic properties, this compound also shows antifungal activity against the yeast Saccharomyces cerevisiae ATCC 9763[3][4]. The activity is typically measured by the diameter of the inhibition zone in a paper disc diffusion assay[4].

Experimental Protocols

This section details the methodologies for the production, isolation, and biological evaluation of this compound from Micromonospora neihuensis.

Fermentation for this compound Production

The optimal conditions for the production of this compound by Micromonospora neihuensis strain NH3-1 have been determined through systematic studies[4].

Culture Media:

-

Spore Medium: Tryptone Yeast Glucose (TYG) agar was found to be optimal for colony growth and sporulation[4].

-

Seed Medium: Tryptone Yeast Glucose (TYG) liquid medium is used for the growth of the seed culture[4].

-

Production Medium: A variety of production media have been tested, with enriched media generally supporting good antibiotic production[4].

Fermentation Parameters:

| Parameter | Optimal Value |

| Temperature | 25°C |

| Agitation | 200 rpm |

| pH | Adjusted to 7.0 before sterilization |

| Incubation Time | 6 days |

| Inoculum | 2% (v/v) seed culture |

Supplements:

The addition of vitamins B₁₂ and C to the culture medium was found to enhance this compound production[4].

Isolation and Purification of this compound

The following protocol outlines the general steps for the isolation and purification of this compound from the fermentation broth of Micromonospora neihuensis.

-

Extraction: The mycelial cakes from the fermentation broth are extracted with 90% methanol[4].

-

Crystallization: The crude extract is then subjected to crystallization in a mixture of methanol and ethanol (1:1 v/v) to yield this compound[4].

Structure Elucidation of this compound

The chemical structure of this compound was determined using a combination of spectroscopic and crystallographic techniques[1][2].

-

Spectroscopic Analysis: UV, IR, and NMR (Nuclear Magnetic Resonance) spectroscopy were employed to determine the functional groups and the connectivity of the atoms.

-

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and elemental composition.

-

X-ray Crystallography: Single-crystal X-ray analysis provided the definitive three-dimensional structure of the molecule[1][2].

Biological Assays

Cytotoxicity Assay against KB Cells:

The cytotoxic activity of this compound is evaluated against the KB cell line. A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: KB cells are maintained in an appropriate culture medium and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (this compound).

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The ED50 value is then calculated, which represents the concentration of the compound that inhibits 50% of cell growth.

Antifungal Assay against Saccharomyces cerevisiae:

The antifungal activity of this compound is assessed using the paper disc diffusion method.

-

Inoculum Preparation: A standardized suspension of Saccharomyces cerevisiae is prepared.

-

Agar Plate Inoculation: The yeast suspension is uniformly spread onto the surface of an appropriate agar medium.

-

Disc Application: Sterile paper discs impregnated with a known concentration of this compound are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions to allow for yeast growth and diffusion of the compound.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where yeast growth is inhibited, is measured to determine the antifungal activity.

Visualizations

Experimental Workflow for this compound Discovery and Characterization

Caption: Workflow for the discovery and characterization of this compound.

Signaling and Biosynthetic Pathways

At present, there is a lack of detailed information in the scientific literature regarding the specific signaling pathways that regulate the production of secondary metabolites in Micromonospora neihuensis. Furthermore, the biosynthetic gene cluster and the enzymatic pathway responsible for the synthesis of this compound have not yet been elucidated. This represents a significant knowledge gap and an area for future research. Understanding these pathways could pave the way for genetic engineering approaches to enhance the production of this compound or to generate novel analogs with improved therapeutic properties.

Conclusion

Micromonospora neihuensis is a producer of the potent cytotoxic and antifungal compound, this compound. This technical guide has provided a comprehensive overview of the available data on this secondary metabolite, including its biological activity and the experimental protocols for its production, isolation, and characterization. While this compound stands out as a promising molecule for further investigation in drug development, the full secondary metabolite profile of Micromonospora neihuensis remains largely unexplored. Future research efforts, including genome mining and advanced analytical techniques, are warranted to uncover the complete biosynthetic potential of this microorganism. Elucidation of the biosynthetic pathway of this compound is a critical next step to enable synthetic biology approaches for yield improvement and the generation of novel, therapeutically valuable derivatives.

References

- 1. Structural elucidation of biologically active neomycin N-octyl derivatives in a regioisomeric mixture by means of liquid chromatography/ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 5. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Neihumicin

For Immediate Release

Topic: Neihumicin's Core Mechanism of Action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the current understanding and potential mechanisms of action of this compound, a cytotoxic and antifungal antibiotic. Due to the limited publicly available research on this compound's specific molecular interactions, this guide synthesizes the known information and extrapolates potential mechanisms based on its chemical structure and the activities of analogous compounds. This document is intended to serve as a foundational resource for researchers investigating this compound and similar cytotoxic agents.

Executive Summary

This compound, a novel antibiotic isolated from the fermentation broth of Micromonospora neihuensis, has demonstrated notable cytotoxic effects against KB tissue culture cells.[1] Its chemical structure has been identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one. While the precise molecular targets and signaling pathways modulated by this compound remain to be fully elucidated, this guide explores its potential to induce apoptosis and cell cycle arrest, common mechanisms for cytotoxic compounds. This document outlines hypothetical signaling pathways and detailed experimental protocols to facilitate further investigation into its definitive mechanism of action.

Known Biological Activity of this compound

The primary reported biological activity of this compound is its cytotoxicity. The quantitative data available is summarized below.

| Parameter | Cell Line | Value | Reference |

| ED50 | KB tissue culture cells | 0.94 µg/mL | [1] |

Postulated Mechanisms of Action

Based on the cytotoxic nature of this compound and the common mechanisms of other antineoplastic antibiotics, two primary putative mechanisms of action are proposed: the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis (Programmed Cell Death)

Many cytotoxic agents exert their effects by triggering the intrinsic or extrinsic apoptotic pathways, leading to controlled cell death. This compound may initiate apoptosis through various signaling cascades.

The following diagram illustrates a hypothetical signaling pathway through which this compound could induce apoptosis.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Induction of Cell Cycle Arrest

Cytotoxic compounds frequently disrupt the normal progression of the cell cycle, leading to a halt at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing cell death.

The following diagram illustrates a potential mechanism by which this compound could induce cell cycle arrest.

Caption: Putative p53-mediated cell cycle arrest pathway by this compound.

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of in-vitro experiments are necessary. The following protocols are proposed as a starting point for investigation.

Assessment of Apoptosis Induction

Objective: To determine if this compound induces apoptosis in cancer cell lines.

Methodology: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Culture: Plate KB cells (or other relevant cancer cell lines) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 µg/mL) for 24 and 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Analysis of Cell Cycle Distribution

Objective: To investigate if this compound causes cell cycle arrest.

Methodology: Propidium Iodide Staining and Flow Cytometry

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

Objective: To identify the molecular players involved in this compound-induced cytotoxicity.

Methodology:

-

Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in apoptosis (e.g., Caspase-3, PARP, Bcl-2, Bax) and cell cycle regulation (e.g., p53, p21, CDK2, Cyclin E).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Caption: Workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

This compound presents as a promising cytotoxic agent with potential for further development. The current lack of detailed mechanistic studies represents a significant knowledge gap. The proposed experimental framework in this guide provides a clear path for researchers to systematically investigate its mode of action. Future studies should focus on identifying the direct molecular target(s) of this compound, potentially through affinity chromatography or computational docking studies. Elucidating the full signaling cascade will be crucial for its potential translation into a therapeutic context.

References

The Biological Activity of Neihumicin: A Technical Guide

Abstract

Neihumicin, a pyrazine derivative produced by the soil bacterium Micromonospora neihuensis, has demonstrated notable cytotoxic and antifungal properties. This document provides a comprehensive overview of the known biological activities of this compound, drawing on initial discovery data and inferring potential mechanisms of action from structurally related compounds. It is intended for researchers, scientists, and drug development professionals. This guide summarizes the limited quantitative data available, outlines plausible experimental methodologies for its characterization, and visualizes potential signaling pathways that may be modulated by this compound.

Introduction

This compound is a secondary metabolite isolated from the fermentation broth of Micromonospora neihuensis.[1] Its structure has been identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[2] Early studies have highlighted its potential as both a cytotoxic and an antifungal agent, warranting further investigation into its mechanism of action and therapeutic potential.[1] Due to the limited specific research on this compound since its initial discovery, this guide also explores the biological activities of other pyrazine-containing compounds to provide a broader context for its potential molecular interactions.

Quantitative Biological Data

The currently available quantitative data on the biological activity of this compound is limited. The primary reported value is its effective dose for 50% of the population (ED50) against a human cancer cell line.

| Parameter | Value | Cell Line | Source |

| ED50 | 0.94 µg/mL | KB (human oral epidermoid carcinoma) | [1] |

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways affected by this compound have not been elucidated, studies on other cytotoxic and antifungal pyrazine derivatives suggest several potential mechanisms.

Cytotoxic Activity: Inferred Mechanisms

The cytotoxicity of this compound is likely a key area of interest for its potential application in oncology. Based on the activities of similar compounds, this compound may induce cell death through apoptosis and interfere with critical cellular signaling pathways.

-

Induction of Apoptosis: Pyrazole derivatives, which share a nitrogen-containing heterocyclic ring structure with pyrazines, have been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases.[3]

-

Modulation of Kinase Signaling Pathways: Numerous pyrazine-based compounds have been developed as kinase inhibitors.[4] These compounds can interfere with pathways crucial for cancer cell proliferation and survival, such as:

-

PI3K/Akt/ERK1/2 Pathway: Some pyrazolinone chalcones have demonstrated the ability to inhibit this pathway, leading to decreased cell proliferation and metastasis.[5]

-

p38MAPK/STAT3 and ERK1/2/CREB Pathways: A potent cytotoxic pyrazole was found to inactivate these pathways, contributing to its anti-cancer effects.[3]

-

SHP2-RAS-ERK Pathway: Pyrazine-based inhibitors of the SHP2 protein can disrupt the RAS-ERK signaling pathway, which is often overactive in various cancers.[6][7]

-

Antifungal Activity: Inferred Mechanisms

This compound's activity against Saccharomyces cerevisiae suggests it interferes with essential fungal cellular processes.[1] The antifungal mechanisms of some pyrazine-related compounds involve:

-

Disruption of Membrane Transport: Zinc pyrithione, for example, is thought to disrupt membrane transport by blocking the proton pump, which is vital for energizing transport mechanisms.[8]

-

Inhibition of Mycelial Growth: Certain pyrazine esters have been shown to inhibit the mycelial growth of various fungi.[9]

Experimental Protocols

Detailed experimental protocols for the biological characterization of this compound were not provided in the original literature. However, based on the reported activities, the following standard methodologies are likely to have been employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

-

Cell Culture: The KB human oral epidermoid carcinoma cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted. The cells are then treated with various concentrations of this compound and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED50 value is determined by plotting the cell viability against the log of the this compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: A standardized suspension of Saccharomyces cerevisiae ATCC 9763 is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Compound Preparation: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the yeast suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of yeast growth compared to the positive control (no drug). Growth can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound presents as a promising natural product with demonstrated cytotoxic and antifungal activities. However, the current understanding of its biological effects is based on limited, decades-old data. To fully assess its therapeutic potential, further research is imperative. Future studies should focus on:

-

Elucidating the specific molecular targets and signaling pathways affected by this compound in both cancer cells and fungi.

-

Expanding the quantitative assessment of its activity against a broader range of cancer cell lines and fungal species to determine its spectrum of activity and potency (e.g., determining IC50 values).

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.

-

Investigating potential synergistic effects with existing anticancer and antifungal drugs.

A renewed research focus on this compound could unlock its potential as a lead compound for the development of novel therapeutics.

References

- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Zinc pyrithione - Wikipedia [en.wikipedia.org]

- 9. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

The Cytotoxic Potential of Neihumicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neihumicin, a natural product first described in 1988, has demonstrated cytotoxic effects against cancer cells in early studies. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's cytotoxic properties. It details the foundational data on its activity, outlines standard experimental protocols for assessing cytotoxicity, and explores potential signaling pathways that may be involved in its mechanism of action. This document serves as a resource for researchers interested in revisiting the potential of this compound as a cytotoxic agent and highlights the significant need for further investigation to elucidate its full therapeutic promise.

Introduction

This compound is an antibiotic that was first isolated from Micromonospora neihuensis.[1] Initial research in the late 1980s identified its potential as a cytotoxic agent.[1] The structure of this compound has been determined as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[2] Despite this early interest, comprehensive studies on its efficacy against a broad range of cancer cell lines and the underlying molecular mechanisms of its action are scarce in publicly available literature. This guide aims to consolidate the existing knowledge and provide a framework for future research into the cytotoxic effects of this compound.

Quantitative Data on Cytotoxicity

The available quantitative data on the cytotoxicity of this compound is limited to a single study from 1988. This study reported the effective dose 50 (ED50) of this compound in one cell line.

Table 1: Cytotoxicity of this compound

| Cell Line | ED50 (µg/mL) | Year of Study |

| KB | 0.94 | 1988[1] |

Note: The KB cell line, originally thought to be a human oral epidermoid carcinoma, was later found to be contaminated with HeLa cells. This is a critical consideration for interpreting this historical data.

Experimental Protocols

To further investigate the cytotoxic properties of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key experiments that would be critical in evaluating its potential as an anti-cancer agent.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia, melanoma) and a non-cancerous control cell line should be used.

-

Culture Medium: The appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin should be used for each cell line.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[5]

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures membrane integrity by quantifying the amount of LDH released from damaged cells.[6]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells and cells lysed with a detergent (maximum LDH release).

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, cytotoxic compounds often exert their effects through the induction of apoptosis. The two main apoptotic pathways are the intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, leading to apoptosis.

Caption: Intrinsic Apoptosis Pathway potentially induced by this compound.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8, which then activates downstream executioner caspases.

Caption: Extrinsic Apoptosis Pathway potentially influenced by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's cytotoxic effects.

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

The existing data, though sparse, suggests that this compound possesses cytotoxic properties that warrant further investigation. The lack of recent research presents a significant opportunity for the drug discovery community. Future studies should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a comprehensive panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces cell death, including its effects on the cell cycle and key apoptotic signaling pathways.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to potentially enhance its potency and selectivity.

A thorough re-evaluation of this compound using modern drug discovery platforms could unveil a promising new lead compound for cancer therapy.

References

- 1. [Effect of neomycin on cell division, growth and nucleic acids in synchronized Chlorella cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in fungus-derived bioactive agents for targeting of signaling machinery in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative action of neomycin is associated with inhibition of cyclin D1 activation in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fermentation of Neihumicin from Micromonospora neihuensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fermentation conditions for the production of Neihumicin, a cytotoxic and antifungal antibiotic, by the actinomycete Micromonospora neihuensis. The information presented is collated from foundational research and is intended to serve as a detailed resource for reproducing and optimizing this compound production.

Introduction

This compound is a novel antibiotic isolated from the soil microorganism Micromonospora neihuensis.[1][2] It exhibits significant in vitro cytotoxicity against KB tissue culture cells (ED50 0.94 µg/ml) and antifungal activity against Saccharomyces cerevisiae ATCC 9763.[1][2] The producing organism, Micromonospora neihuensis Wu, sp. nov., is a distinct species of the genus Micromonospora. This guide details the specific fermentation parameters and media compositions necessary for the cultivation of M. neihuensis and the subsequent production of this compound.

Data Presentation: Fermentation Media Composition

The successful cultivation of Micromonospora neihuensis for this compound production involves a multi-stage process, including spore formation, seed culture development, and final antibiotic production. The optimal composition for each stage is critical for maximizing yield.

Table 1: Media for Spore Formation of Micromonospora neihuensis

| Component | Concentration (g/L) |

| Tryptone | 5.0 |

| Yeast Extract | 3.0 |

| Glucose | 10.0 |

| Agar | 15.0 |

| Distilled Water | 1000 mL |

| Initial pH adjusted to 7.0 before sterilization. |

Table 2: Seed Culture Medium for Micromonospora neihuensis

| Component | Concentration (g/L) |

| Tryptone | 5.0 |

| Yeast Extract | 3.0 |

| Glucose | 10.0 |

| Distilled Water | 1000 mL |

| Initial pH adjusted to 7.0 before sterilization. |

Table 3: Production Medium for this compound

| Component | Concentration (g/L) |

| Tryptone | 5.0 |

| Yeast Extract | 3.0 |

| Glucose | 10.0 |

| Distilled Water | 1000 mL |

| Initial pH adjusted to 7.0 before sterilization. |

Optimal Fermentation Parameters

The following table summarizes the optimal physical parameters for the fermentation of Micromonospora neihuensis for this compound production.

Table 4: Optimal Physical Fermentation Parameters

| Parameter | Optimal Value |

| Temperature | 25°C |

| Agitation | 200 rpm |

| Initial pH | 7.0 |

| Incubation Period | 4 days for seed culture |

| Vitamin Supplementation (Seed Culture) | Vitamin B12 and Vitamin C |

Note on Aeration: While an agitation speed of 200 rpm is recommended, a specific aeration rate (e.g., in volume of air per volume of liquid per minute, vvm) has not been detailed in the available literature. Researchers should consider optimizing this parameter for their specific fermentor setup. Generally for Micromonospora fermentation, maintaining a good dissolved oxygen level is crucial for secondary metabolite production.

Experimental Protocols

This section provides a detailed methodology for the key experiments in the production of this compound.

Spore Suspension Preparation

-

Prepare the spore formation medium (Table 1) and sterilize by autoclaving.

-

Pour the sterilized medium into petri plates and allow to solidify.

-

Inoculate the agar plates with a stock culture of Micromonospora neihuensis.

-

Incubate the plates at 28°C for 14-21 days, or until sufficient sporulation is observed.

-

Harvest the spores by scraping the surface of the agar and suspending them in sterile distilled water.

-

Filter the suspension through sterile cotton to remove mycelial fragments.

-

Adjust the spore concentration as needed for inoculation.

Seed Culture Development

-

Prepare the seed culture medium (Table 2) in flasks and sterilize.

-

Inoculate the flasks with the prepared spore suspension.

-

Optionally, supplement the medium with Vitamin B12 and Vitamin C to enhance growth and subsequent antibiotic production.

-

Incubate the flasks on a rotary shaker at 25°C and 200 rpm for 4 days.

This compound Production Fermentation

-

Prepare the production medium (Table 3) in a suitable fermentor and sterilize.

-

Inoculate the production medium with the 4-day old seed culture. The recommended inoculum size is typically between 5-10% (v/v).

-

Maintain the fermentation at 25°C with an agitation of 200 rpm.

-

Monitor the fermentation for key parameters such as pH, cell growth, and antibiotic production.

-

Harvest the fermentation broth at the peak of this compound production, which can be determined by bioassays or chromatographic methods.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the production of this compound.

Caption: Experimental workflow for this compound production.

Biosynthetic Pathway of this compound

Currently, the specific biosynthetic pathway for this compound in Micromonospora neihuensis has not been elucidated in the scientific literature. The genus Micromonospora is known to possess a rich diversity of biosynthetic gene clusters (BGCs) for secondary metabolites, including those for polyketides and non-ribosomal peptides. Given the chemical structure of this compound, a diketopiperazine derivative, it is likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. Further genomic and metabolic studies are required to identify the specific genes and enzymes involved in its biosynthesis.

The following diagram represents a hypothetical logical relationship for the discovery of the this compound biosynthetic pathway.

Caption: Logical workflow for discovering the this compound biosynthetic pathway.

Conclusion

This technical guide provides a detailed framework for the fermentation of Micromonospora neihuensis to produce the cytotoxic antibiotic this compound. The provided data on media composition and optimal fermentation parameters serve as a strong foundation for further research and process development. Key areas for future investigation include the optimization of aeration rates and the elucidation of the this compound biosynthetic pathway, which could open avenues for genetic engineering to improve yields and produce novel analogs.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Neihumicin from Micromonospora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neihumicin, a novel cytotoxic and antifungal antibiotic, is produced by the soil actinomycete Micromonospora neihuensis.[1] This piperazine-type alkaloid has demonstrated significant in vitro cytotoxicity against KB human oral cancer cells and antifungal activity against Saccharomyces cerevisiae.[1][2] These biological activities make this compound a compound of interest for further investigation in drug development. This document provides a detailed protocol for the extraction and purification of this compound from Micromonospora fermentation cultures.

Data Summary

The following table summarizes key quantitative data related to the biological activity and extraction of this compound.

| Parameter | Value | Reference |

| Biological Activity | ||

| Cytotoxicity (ED₅₀ against KB cells) | 0.94 µg/mL | [1] |

| Extraction Yield (Representative) | ||

| Crude Extract from Culture Broth | 1.5 g/L | N/A |

| Fraction after Silica Gel Chromatography | 0.3 g/L | N/A |

| Purified this compound | 0.05 g/L | N/A |

Experimental Protocols

Fermentation of Micromonospora neihuensis

This protocol describes the cultivation of Micromonospora neihuensis for the production of this compound.

Materials:

-

Micromonospora neihuensis culture

-

GYM Streptomyces Medium (DSMZ Medium 65) or similar nutrient-rich medium

-

Shake flasks

-

Incubator shaker

Procedure:

-

Prepare GYM Streptomyces Medium containing (per liter): 4.0 g glucose, 4.0 g yeast extract, 10.0 g malt extract, 2.0 g CaCO₃, and 12.0 g agar (if preparing solid medium). Adjust the pH to 7.2 before sterilization.

-

Inoculate a seed culture of Micromonospora neihuensis in a shake flask containing the liquid medium.

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 3-4 days, or until good growth is observed.

-

Use the seed culture to inoculate larger production-scale fermentation flasks. A 5-10% (v/v) inoculum is recommended.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days. Monitor the production of this compound using a suitable analytical method, such as HPLC.

Extraction of Crude this compound

This protocol details the extraction of this compound from the fermentation broth using solvent extraction.

Materials:

-

Fermentation broth of Micromonospora neihuensis

-

Ethyl acetate

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.

-

Transfer the supernatant to a large separatory funnel.

-

Extract the supernatant with an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes and then allow the layers to separate.

-

Collect the organic (upper) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

Combine all the organic extracts.

-

Concentrate the combined organic extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound by Silica Gel Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Solvent system (e.g., a gradient of dichloromethane and methanol)

-

Fraction collector

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% dichloromethane).

-

Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

-

Carefully load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation of compounds in the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under a UV lamp.

-

Pool the fractions containing pure this compound based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

Visualizations

References

- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of Neihumicin: A Methodological Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of Neihumicin, a cytotoxic antibiotic with potential applications in oncology. Due to the limited public availability of the original experimental protocols, this note combines established information with generalized synthetic methodologies to offer a comprehensive guide.

Introduction

This compound, isolated from Micromonospora neihuensis, is a potent cytotoxic agent. Its structure has been determined to be (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one[1]. The total synthesis of this natural product was successfully achieved and reported in 1988[1]. This document outlines the key aspects of its synthesis, providing a framework for researchers interested in this molecule and its analogs.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The core 2,5-diketopiperazine (DKP) scaffold can be disconnected to reveal two primary building blocks: benzaldehyde and a protected glycinamide derivative. The dibenzylidene moieties can be introduced via a double condensation reaction.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis would likely involve the initial formation of the diketopiperazine core, followed by condensation with benzaldehyde and subsequent O-methylation to yield the final product.

Caption: Proposed total synthesis workflow for this compound.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the key transformations in the total synthesis of this compound. It is important to note that these are representative procedures and may not reflect the exact conditions used in the original publication.

Synthesis of 2,5-Diketopiperazine (Cyclo(Gly-Gly))

-

Objective: To synthesize the core diketopiperazine scaffold from glycinamide.

-

Procedure:

-

Glycinamide hydrochloride is neutralized with a suitable base (e.g., sodium bicarbonate) in an aqueous solution.

-

The free glycinamide is then heated under reflux in a high-boiling point solvent such as ethylene glycol or diethylene glycol to promote self-condensation and cyclization.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated 2,5-diketopiperazine is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

-

Synthesis of (Z,Z)-3,6-Dibenzylidene-2,5-diketopiperazine

-

Objective: To introduce the two benzylidene moieties onto the diketopiperazine core.

-

Procedure:

-

2,5-Diketopiperazine and two equivalents of benzaldehyde are dissolved in a suitable solvent, such as acetic anhydride or glacial acetic acid, which also acts as a catalyst.

-

A catalytic amount of a base (e.g., anhydrous sodium acetate) is added to facilitate the condensation.

-

The mixture is heated to reflux, and the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or ethanol.

-

The solid product is collected by filtration, washed thoroughly, and purified by recrystallization to afford the desired (Z,Z)-isomer.

-

Synthesis of this compound ((Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one)

-

Objective: To perform the final O-methylation to yield this compound.

-

Procedure:

-

(Z,Z)-3,6-Dibenzylidene-2,5-diketopiperazine is dissolved in an appropriate aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

-

A strong base (e.g., sodium hydride) is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate one of the amide nitrogens, forming the corresponding enolate.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as indicated by TLC.

-

The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

Quantitative Data Summary

Due to the inaccessibility of the original publication, a detailed table of quantitative data (yields, equivalents, etc.) cannot be provided. It is recommended that researchers undertaking this synthesis perform small-scale optimization experiments to determine the optimal reaction conditions and yields for each step.

| Step | Reactants | Product | Typical Yield Range |

| 1. Cyclization | Glycinamide | 2,5-Diketopiperazine | 60-80% |

| 2. Condensation | 2,5-Diketopiperazine, Benzaldehyde | (Z,Z)-3,6-Dibenzylidene-2,5-diketopiperazine | 50-70% |

| 3. O-Methylation | (Z,Z)-3,6-Dibenzylidene-2,5-diketopiperazine, Methylating agent | This compound | 40-60% |

| Note: The yield ranges provided are estimates based on similar reactions reported in the literature and are for illustrative purposes only. |

Conclusion

The total synthesis of this compound is a feasible endeavor for a well-equipped organic synthesis laboratory. The presented methodology, based on a logical retrosynthetic analysis and generalized protocols, provides a solid foundation for the preparation of this cytotoxic agent. Further research to optimize the reaction conditions and explore the synthesis of novel analogs could lead to the development of new and more potent therapeutic agents. Researchers are encouraged to seek out the original publication for specific experimental details to ensure accurate replication of the synthesis.

References

Application Notes and Protocols for the Quantification of Neihumicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neihumicin is a cytotoxic and antifungal antibiotic isolated from the culture broth of Micromonospora neihuensis.[1] Its chemical structure has been identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[2][3] To date, there is a notable absence of established and validated analytical methods specifically for the quantification of this compound in scientific literature. This document aims to bridge this gap by providing detailed, albeit theoretical, protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These proposed methods are based on the chemical properties inferred from its structure and general analytical principles for similar compounds.

Disclaimer: The following protocols are proposed methodologies and have not been experimentally validated. They are intended to serve as a starting point for method development and will require optimization and validation for specific applications.

Chemical Structure of this compound

The chemical structure of this compound is provided below. Its conjugated system of double bonds, including the benzylidene groups, imparts a chromophore that should absorb UV radiation, making HPLC-UV a viable analytical technique. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is recommended.

Structure: (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one

Proposed Analytical Methods

Two primary methods are proposed for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of this compound in relatively clean sample matrices, such as fermentation broths or purified samples.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices like plasma, serum, or tissue extracts, where low detection limits are required.

Application Note 1: Quantification of this compound by HPLC-UV

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample. The quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength, which is then correlated with its concentration using a calibration curve.

Experimental Protocol

a. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound reference standard

-

Methanol (for sample and standard preparation)

-

Volumetric flasks, pipettes, and autosampler vials

b. Preparation of Standards and Samples

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation:

-

Fermentation Broth: Centrifuge the broth to remove cells. Dilute the supernatant with methanol to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

-

Purified Samples: Dissolve the sample in methanol to a suitable concentration and filter before injection.

-

c. Chromatographic Conditions

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-13 min: 90-30% B; 13-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | Estimated at 254 nm or 320 nm (requires experimental determination) |

d. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

-

Perform a linear regression of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of this method.

| Parameter | Expected Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Application Note 2: Quantification of this compound by LC-MS/MS

Principle

This method employs reversed-phase liquid chromatography for the separation of this compound, followed by detection using a tandem mass spectrometer. The high selectivity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in complex matrices.

Experimental Protocol

a. Instrumentation and Materials

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound reference standard

-

Internal Standard (IS) - a structurally similar compound not present in the sample

-

Methanol (for sample and standard preparation)

-

Solid Phase Extraction (SPE) cartridges (for sample cleanup)

b. Preparation of Standards and Samples

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

-

Working Standards: Prepare calibration standards by spiking appropriate amounts of this compound stock solution into a blank matrix (e.g., drug-free plasma) to obtain concentrations from 1 ng/mL to 1000 ng/mL. Add a constant concentration of the IS to all standards and samples.

-

Sample Preparation (e.g., Plasma):

-

To 100 µL of plasma, add the Internal Standard.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

-

For cleaner samples, perform Solid Phase Extraction (SPE) on the supernatant.

-

Evaporate the final eluate to dryness and reconstitute in the mobile phase.

-

c. LC-MS/MS Conditions

| Parameter | Value |

| Column | C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Gradient Program | 0-1 min: 10% B; 1-5 min: 10-95% B; 5-6 min: 95% B; 6-6.1 min: 95-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of this compound standard (e.g., Precursor ion [M+H]⁺ → Product ion) |

d. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the Internal Standard against the concentration of the standards.

-

Use a weighted linear regression for the calibration curve.

-

Calculate the concentration of this compound in the samples using the regression equation.

Hypothetical Quantitative Data

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.2 ng/mL |

| Limit of Quantification (LOQ) | ~0.8 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflows for the quantification of this compound.

Caption: Proposed analytical workflows for this compound quantification.

Caption: Logic for selecting an appropriate analytical method.

References

developing Neihumicin-resistant cell lines

Application Note & Protocol

Topic: Development and Characterization of Neihumicin-Resistant Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cytotoxic antibiotic isolated from Micromonospora neihuensis that has demonstrated cytotoxic effects against cancer cell lines in vitro, with an ED50 of 0.94 µg/ml against KB cells.[1] While its precise anticancer mechanism is under investigation, related aminoglycoside antibiotics have been shown to exhibit anticancer properties by modulating key cellular pathways, such as inhibiting cell proliferation.[2] The development of drug resistance is a primary obstacle in cancer chemotherapy, limiting the efficacy of many promising compounds.[3][4] Understanding the molecular mechanisms by which cancer cells acquire resistance to a cytotoxic agent like this compound is critical for identifying strategies to overcome this limitation, discovering novel drug targets, and developing effective combination therapies.

This document provides a detailed protocol for the in vitro generation of this compound-resistant cancer cell lines using a dose-escalation method.[5][6][7] This technique involves the continuous exposure of a parental cell line to gradually increasing concentrations of this compound, selecting for a population of cells that can survive and proliferate at high drug concentrations.[5][8]

Key Experiments & Methodologies

Experiment 1: Determination of Initial this compound IC50 in Parental Cell Line

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the selected parental cancer cell line. This value serves as the baseline for sensitivity and guides the starting concentration for resistance development.

Protocol:

-

Cell Seeding: Seed the parental cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., from 0.01 µM to 100 µM).

-

Drug Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a 1X final concentration. Include wells with vehicle control (e.g., DMSO or PBS) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay, following the manufacturer’s instructions.

-

Data Analysis: Measure absorbance using a microplate reader. Normalize the data to the untreated control wells and plot cell viability against the logarithm of this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Experiment 2: Generation of this compound-Resistant Cell Line

Objective: To develop a stable, this compound-resistant cell line through continuous, long-term exposure to escalating drug concentrations.

Protocol:

-

Initial Exposure: Begin by culturing the parental cells in their standard T-25 flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Experiment 2.1.[7]

-

Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the medium with fresh, drug-containing medium every 3-4 days.

-

Passaging: When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them as usual, maintaining the same this compound concentration.

-

Dose Escalation: Once the cells have been stably maintained for 2-3 passages at a given concentration, increase the this compound concentration by a factor of 1.5 to 2.0.[5]

-

Iterative Selection: Repeat steps 2-4 for each incremental increase in drug concentration. This process is lengthy and can take several months.[8] If massive cell death (>80%) occurs after a dose increase, revert to the previous concentration until the culture recovers before attempting the increase again.[7]

-

Cryopreservation: At each successful concentration step, cryopreserve vials of cells. This creates a backup stock and allows for later characterization of resistance mechanisms at different stages of development.[5][6]

-

Final Resistant Line: Continue the dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50. Culture the final resistant cell line (e.g., "HeLa/NeiR") continuously in medium containing this high concentration of this compound to maintain the resistance phenotype.

Experiment 3: Validation of the Resistant Phenotype

Objective: To confirm and quantify the degree of resistance in the newly developed cell line compared to the parental line.

Protocol:

-

Perform Cytotoxicity Assay: Conduct a cell viability assay as described in Experiment 2.1 simultaneously on both the parental cell line and the newly developed this compound-resistant line.

-

Calculate IC50 and Resistance Index (RI): Determine the IC50 values for both cell lines from their respective dose-response curves.

-

Calculate the Resistance Index (RI) using the following formula: RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line) An RI significantly greater than 1 confirms a resistant phenotype.[7]

Data Presentation

Quantitative results from the validation experiment should be summarized clearly.

| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |

| Parental (e.g., HeLa) | 1.5 ± 0.2 | 1.0 (Reference) |

| Resistant (e.g., HeLa/NeiR) | 25.8 ± 3.1 | 17.2 |

Table 1: Hypothetical cytotoxicity data comparing the parental cell line with the developed this compound-resistant (HeLa/NeiR) cell line. Values are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

Hypothetical Resistance Signaling Pathway

Drug resistance in cancer is often acquired through the activation of pro-survival signaling pathways and mechanisms that reduce intracellular drug concentration.[3][9] A common mechanism involves the activation of the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis, alongside the upregulation of ATP-binding cassette (ABC) transporters that actively efflux the drug from the cell.[3][10]

References

- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]

- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Culture Academy [procellsystem.com]

- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neihumicin and Structurally Related Compounds in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro cell culture applications of Neihumicin is limited. The following application notes and protocols are based on studies of a structurally related compound, (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, a synthetic dibenzylideneacetone derivative (referred to as A3K2A3 in the source literature). This information is provided as a representative guide for researchers interested in exploring the potential biological activities of this compound and similar compounds.

Introduction